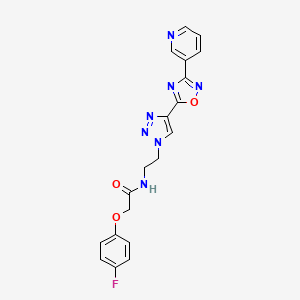

![molecular formula C18H19N5O B2538588 3-(1H-吡唑-1-基)-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)苯甲酰胺 CAS No. 2034266-31-2](/img/structure/B2538588.png)

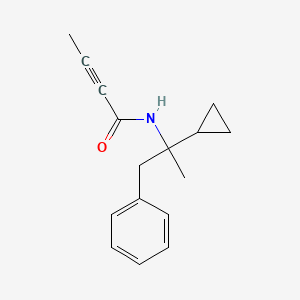

3-(1H-吡唑-1-基)-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide" is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antiallergic, anti-inflammatory, and antioxidant properties, as well as their role in modulating various biological receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions, functionalization reactions, and multi-component synthesis approaches. For instance, a one-pot, three-component synthesis method has been described for the construction of pyrazole-containing compounds under solvent-free conditions, which is advantageous due to its simplicity and environmental friendliness . Additionally, microwave irradiation has been employed to synthesize related compounds, indicating that modern synthetic techniques are being utilized to improve the efficiency of pyrazole derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted with various functional groups. X-ray crystallography studies have revealed that these compounds can exhibit different conformations and crystallize in various crystal systems . The molecular geometry and electronic structures of these compounds have been optimized using computational methods such as Density Functional Theory (DFT), providing insights into their structural parameters and the nature of their intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cycloaddition, rearrangement, and functionalization reactions. The reactivity of these compounds is influenced by the substituents on the pyrazole ring and the nature of the reacting partners. For example, the reaction of pyrazole carboxylic acid with diamines has been shown to yield carboxamide derivatives, and the reaction mechanisms have been explored theoretically .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and optical properties, are crucial for their potential applications. Thermogravimetric analysis has been used to study the thermal decomposition of these compounds . Additionally, their luminescent properties and stimuli-responsive behavior have been investigated, revealing that some pyrazole derivatives exhibit aggregation-enhanced emission and can respond to various stimuli such as grinding and annealing .

科学研究应用

吡唑衍生物的实验和理论研究

- 吡唑羧酸的功能化反应:对 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸的功能化反应的研究展示了酰氯与二胺反应合成羧酰胺,探索了吡唑衍生物的化学反应性 (Yıldırım、Kandemirli 和 Demir,2005 年)。

基于苯甲酰胺的衍生物的合成

- 基于苯甲酰胺的 5-氨基吡唑:对新型基于苯甲酰胺的 5-氨基吡唑及其相应稠合杂环的合成研究显示出显着的抗禽流感病毒活性。这突出了苯甲酰胺和吡唑衍生物的潜在药用应用 (Hebishy、Salama 和 Elgemeie,2020 年)。

通过烯胺酮进行杂环合成

- 新型吡唑并[1,5-a]嘧啶和异恶唑衍生物:一项研究报告了合成含有 N-甲基邻苯二甲酰亚胺部分的新型吡唑并[1,5-a]嘧啶和异恶唑衍生物。这些化合物显示出中等抗菌剂活性,表明它们在药物发现中的潜力 (Al-Omran 和 El-Khair,2005 年)。

分子相互作用研究

- 拮抗剂与 CB1 大麻素受体的相互作用:对特定拮抗剂与 CB1 大麻素受体的分子相互作用的研究提供了对空间位阻结合相互作用的见解,并强调了吡唑 C3 取代基在赋予拮抗剂活性中的作用 (Shim 等人,2002 年)。

属性

IUPAC Name |

3-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(14-5-3-6-16(11-14)22-10-4-8-20-22)19-12-15-13-21-23-9-2-1-7-17(15)23/h3-6,8,10-11,13H,1-2,7,9,12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCFEHNXFSKBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)